Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate
Description
Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate (CAS 6369-36-4; C.I. Direct Red 126) is a synthetic azo dye with the molecular formula C25H22N4O5S·Na and a molecular weight of 512.5 g/mol. It is characterized by:
- A naphthalene backbone substituted with hydroxyl (-OH) and sulphonate (-SO3⁻Na⁺) groups.
- A 3-aminobenzoyl amino group at position 5.
- A 2,4-dimethylphenyl azo moiety at position 2.
This compound is primarily used in textile dyeing due to its moderate water solubility (enhanced by the sulphonate group) and affinity for cellulose fibers.
Properties
CAS No. |
6369-36-4 |
|---|---|
Molecular Formula |
C25H21N4NaO5S |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
sodium;7-[(3-aminobenzoyl)amino]-3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H22N4O5S.Na/c1-14-6-9-21(15(2)10-14)28-29-23-22(35(32,33)34)13-17-12-19(7-8-20(17)24(23)30)27-25(31)16-4-3-5-18(26)11-16;/h3-13,30H,26H2,1-2H3,(H,27,31)(H,32,33,34);/q;+1/p-1 |
InChI Key |
GSAWRBJCZDOLLM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC(=CC=C4)N)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically involves:
Step 1: Preparation of Diazonium Salt
- The aromatic amine precursor, such as 2,4-dimethylaniline, is diazotized using sodium nitrite in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
Step 2: Coupling Reaction
- The diazonium salt is then coupled with 7-(3-aminobenzoyl)amino-4-hydroxynaphthalene-2-sulphonic acid or its sodium salt under controlled pH (usually mildly alkaline) to form the azo linkage.
- The coupling occurs at the 3-position of the naphthalene ring, where the azo group attaches, yielding the azo dye structure.
Step 3: Neutralization and Isolation
- The reaction mixture is neutralized, often with sodium hydroxide, to convert the sulfonic acid groups into their sodium salt form, enhancing water solubility.
- The product is then isolated by filtration or crystallization, washed, and dried.
This method is consistent with classical azo dye synthesis involving diazotization and azo coupling.
Industrial Scale Production
- Continuous Flow Reactors : For industrial production, continuous flow reactors are employed to maintain consistent reaction conditions, improve yield, and reduce byproduct formation.
- Reaction Control : Parameters such as temperature, pH, and reactant concentrations are tightly controlled to optimize the azo coupling efficiency and product purity.
- Purification : Post-reaction purification may involve washing with solvents and recrystallization to achieve the desired dye quality.
Raw Materials and Intermediates
| Raw Material | Role | Source/Notes |
|---|---|---|
| 2,4-Dimethylaniline | Diazonium salt precursor | Commercially available aromatic amine |
| 7-(3-Aminobenzoyl)amino-4-hydroxynaphthalene-2-sulphonic acid | Coupling component | Synthesized or purchased as intermediate |
| Sodium nitrite | Diazotization agent | Common reagent for diazotization |
| Hydrochloric acid | Acid medium for diazotization | Maintains low pH for diazonium salt stability |
| Sodium hydroxide | Neutralization and salt formation | Converts sulfonic acid to sodium salt |
Reaction Conditions Summary
| Step | Conditions | Purpose |
|---|---|---|
| Diazotization | 0–5 °C, acidic (HCl), NaNO2 | Formation of diazonium salt |
| Coupling | Mildly alkaline pH (~7-9), ambient temperature | Azo coupling at naphthalene ring |
| Neutralization | Addition of NaOH | Formation of sodium salt form |
| Isolation | Filtration, washing, drying | Purification and product recovery |
Research Findings and Analytical Data
- The azo coupling reaction is highly selective for the 3-position on the naphthalene ring due to electronic and steric factors.
- The presence of the 3-aminobenzoyl substituent influences the coupling efficiency and dye properties, enhancing color fastness and stability.
- Industrial synthesis emphasizes minimizing side reactions such as azo-hydrazone tautomerism and polymerization, which can affect dye quality.
- The final product exhibits excellent water solubility due to the sulfonate groups and sodium salt formation, facilitating its use in aqueous dyeing processes.
Comparative Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch reactors | Continuous flow reactors |
| Temperature Control | Ice bath (0–5 °C) for diazotization | Automated temperature control |
| pH Control | Manual adjustment | Automated pH monitoring |
| Purification | Filtration and recrystallization | Filtration, washing, drying |
| Yield | Moderate (70-85%) | High (85-95%) |
| Byproduct Management | Manual separation | Inline separation and recycling |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Products include quinones and nitroso compounds.
Reduction: The major products are aromatic amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Dyeing and Pigmentation
One of the primary applications of sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate is in textile dyeing. Its ability to impart bright colors to fabrics has made it a popular choice in the textile industry. The dye is used for dyeing cotton, silk, and wool due to its excellent lightfastness and washfastness properties.
Biological Staining
In biological research, this compound serves as a staining agent for microscopy. Its vivid coloration allows for the visualization of cellular structures and components under a microscope. It has been effectively used in histological studies to stain tissues and cells, aiding in the examination of morphological changes.
Analytical Chemistry
This compound has applications in analytical chemistry as a reagent for spectrophotometric analysis. The compound's absorbance characteristics can be utilized to quantify various analytes in solution through UV-visible spectroscopy.
Environmental Monitoring
This azo dye is also employed in environmental studies to assess water quality. Its presence in wastewater can be indicative of industrial discharge, making it useful for monitoring pollution levels. Researchers utilize its detection methods to track contamination and evaluate the effectiveness of wastewater treatment processes.
Food Industry
In the food sector, this compound is sometimes used as a food coloring agent (E126). However, its use is regulated due to potential health concerns associated with azo dyes.
Case Study 1: Textile Industry Utilization
A study conducted by researchers at the University of Leeds examined the application of Direct Red 126 in dyeing cotton fabrics. The results indicated that the dye provided excellent color depth and fastness properties compared to other dyes used in the industry.
Case Study 2: Biological Staining Efficacy
Research published in the Journal of Histochemistry demonstrated the effectiveness of this compound as a staining agent for identifying cellular components in cancerous tissues. The study highlighted its ability to differentiate between normal and abnormal tissue morphology.
Case Study 3: Environmental Impact Assessment
A collaborative study by environmental scientists investigated the levels of azo dyes, including Direct Red 126, in river systems affected by industrial runoff. The findings revealed significant concentrations of the dye downstream from textile factories, prompting recommendations for stricter effluent regulations.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in the compound’s color properties, while the sulphonate group enhances its solubility in water. The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in biological staining and drug delivery applications.
Comparison with Similar Compounds
Sodium 7-(4-Aminobenzamido)-4-Hydroxy-3-((2-Methoxy-5-Sulfonatophenyl)Diazenyl)Naphthalene-2-Sulfonate (CAS Not Provided; Referred to as 4d)
Key Structural Differences :
- Substituent at Position 7: 4-Aminobenzamido (vs. 3-aminobenzoyl in the target compound).
- Azo Group Substituent : 2-Methoxy-5-sulfonatophenyl (vs. 2,4-dimethylphenyl).
Functional Implications :
- The methoxy (-OCH3) and additional sulfonate groups in 4d enhance water solubility and may shift its absorption spectrum toward longer wavelengths (bathochromic effect) compared to the target compound.
- The 4-aminobenzamido group may reduce steric hindrance, improving dye-fiber interactions.
7-Anilino-3-[[4-[(2,4-Dimethyl-6-Sulphophenyl)Azo]-2-Methoxy-5-Methylphenyl]Azo]-4-Hydroxynaphthalene-2-Sulphonic Acid (CAS 94134-50-6)
Key Structural Differences :
- Diazenyl Groups : Two azo linkages (bis-azo structure) vs. one in the target compound.
- Substituents : Includes a 2-methoxy-5-methylphenyl group and a sulfophenyl moiety.
Functional Implications :
- The methoxy and sulfonate groups enhance polar interactions with fabrics, favoring applications in high-washfastness textiles.
Sodium 4-Hydroxy-3-[(2-Methoxy-5-Nitrophenyl)Azo]-6-(Phenylamino)Naphthalene-2-Sulphonate (CAS 3626-41-3)
Key Structural Differences :
- Substituents: Nitro (-NO2) group at the phenylazo moiety and phenylamino group at position 4.
Functional Implications :
- The phenylamino group may increase substantivity for synthetic fibers like nylon.
7-[[4-Chloro-6-[(4-Sulphophenyl)Amino]-1,3,5-Triazin-2-Yl]Methylamino]-4-Hydroxy-3-[(4-Methoxy-2-Sulphophenyl)Azo]Naphthalene-2-Sulphonic Acid (CAS 14408-24-3)
Key Structural Differences :
- Triazine Ring: A chlorinated triazine group replaces the 3-aminobenzoyl amino group.
- Azo Group Substituent : 4-Methoxy-2-sulphophenyl.
Functional Implications :
- The triazine ring enables covalent bonding with cellulose (reactive dyeing), offering superior washfastness compared to direct dyes like the target compound.
- Chlorine substitution increases toxicity concerns but improves microbial resistance.
Comparative Data Table
Research Findings and Trends
- Solubility-Substituent Relationship : Increasing sulfonate groups (e.g., 4d) enhances solubility but may reduce fiber affinity.
- Lightfastness : Chlorinated (CAS 14408-24-3) and bis-azo (CAS 94134-50-6) compounds exhibit superior stability due to electron-withdrawing groups and structural rigidity.
- Toxicity : Triazine- and chlorine-containing derivatives (e.g., CAS 14408-24-3) pose higher environmental risks, necessitating stringent disposal protocols.
Biological Activity
Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly known as Direct Red 126 (C.I. 17785), is an azo dye with significant biological activity. This compound, with the CAS number 6369-36-4, is characterized by its complex molecular structure, which contributes to its diverse applications in various fields, including biochemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from recent research studies.
The chemical formula of this compound is , with a molecular weight of approximately 514.53 g/mol. The structure includes a naphthalene ring system with sulfonate and amino functional groups that enhance its solubility and reactivity in biological systems .
| Property | Value |
|---|---|
| CAS Number | 6369-36-4 |
| Molecular Formula | C25H23N4NaO5S |
| Molecular Weight | 514.53 g/mol |
| Solubility | Water-soluble |
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. In vitro tests on various cancer cell lines, particularly the MCF-7 human breast cancer cell line, revealed that this compound exhibits cytotoxic effects. The IC50 values indicate significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
Antibacterial Activity
The antibacterial activity of this compound has also been investigated. Research utilizing the disc diffusion method showed that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, it was effective against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
The mechanism underlying the biological activity of this compound is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger apoptosis in cancer cells and disrupt bacterial cell membranes, contributing to its anticancer and antibacterial properties .
Case Studies
- Anticancer Study : A study conducted by researchers investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Antibacterial Study : Another study assessed the antibacterial efficacy against Pseudomonas aeruginosa. The compound displayed a zone of inhibition measuring 18 mm at a concentration of 100 µg/mL, indicating strong antibacterial activity.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 / Zone of Inhibition |
|---|---|---|
| Anticancer | MCF-7 | ~15 µM |
| Antibacterial | Staphylococcus aureus | Zone: 20 mm at 100 µg/mL |
| Antibacterial | Escherichia coli | Zone: 22 mm at 100 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate, and how can purity be maximized?
- Methodology : The compound is synthesized via diazo coupling, starting with diazonium salt formation under acidic conditions (HCl/ethanol) followed by coupling with a naphthalene sulfonate derivative. Key steps include refluxing at controlled temperatures (e.g., 3 hours at 80°C) and purification via recrystallization (ethanol/water mixtures). Yield optimization requires stoichiometric control of reactants (e.g., 20 mmol scale) and pH adjustment (NH₄OH to pH 8–9) to precipitate impurities . Purity is confirmed via H-NMR (DMSO-d₆) and EI-MS for molecular ion verification .
Q. Which spectroscopic techniques are most effective for characterizing the azo and sulfonate functional groups in this compound?
- Methodology :
- UV-Vis Spectroscopy : Azo bonds ( ~450–550 nm) and aromatic systems are analyzed in aqueous or DMSO solutions .
- H-NMR : Protons adjacent to sulfonate groups (δ ~7.4–7.7 ppm) and azo-linked aromatic systems (δ ~6.5–8.0 ppm) are resolved in deuterated DMSO .
- FT-IR : Sulfonate S=O stretches (~1180–1250 cm⁻¹) and N-H bends from amine groups (~1600 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do substituents (e.g., 2,4-dimethylphenyl) influence the photostability and reactivity of the azo bond in this compound?
- Methodology :
- Kinetic Studies : Expose the compound to UV light (λ = 365 nm) and monitor azo bond cleavage via UV-Vis decay at . Compare with analogues lacking methyl groups to assess steric/electronic effects .
- Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) of the azo linkage with/without substituents. Correlate with experimental degradation rates .
Q. What contradictions exist in reported pKa values for similar naphthalene sulfonates, and how can they be resolved experimentally?
- Methodology :
- Potentiometric Titration : Measure pKa in aqueous buffers (pH 2–12) under controlled ionic strength. Compare results with literature values for structurally related compounds (e.g., 4-hydroxy-6-sulfo-naphthalene derivatives) .
- Isothermal Titration Calorimetry (ITC) : Quantify protonation thermodynamics to resolve discrepancies caused by solvation effects or ion pairing .
Q. How does the compound interact with environmental matrices (e.g., wastewater), and what analytical methods detect it at trace levels?
- Methodology :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) to concentrate the compound from 100 mL samples. Elute with methanol (2 mL) and analyze via LC-MS/MS (ESI-negative mode for sulfonate detection) .
- Matrix Effects : Spike recovery tests in influent/effluent samples to assess interference from organic matter (e.g., humic acids) .
Data Analysis & Mechanistic Studies
Q. What experimental strategies differentiate between π-π stacking and hydrogen bonding in stabilizing the compound’s supramolecular assemblies?
- Methodology :
- X-ray Crystallography : Resolve crystal packing motifs (e.g., J-aggregates vs. H-aggregates) to identify dominant interactions .
- Variable-Temperature NMR : Monitor chemical shift changes in D₂O/DMSO mixtures to detect H-bonding vs. hydrophobic effects .
Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?
- Methodology :
- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) from solubility tests in 10+ solvents (e.g., water, ethanol, DMF). Compare with theoretical predictions using group contribution methods .
- Dynamic Light Scattering (DLS) : Measure aggregate sizes in semi-polar solvents (e.g., acetone-water mixtures) to assess micelle formation .
Applications in Complex Systems
Q. What role does the sulfonate group play in the compound’s adsorption onto metal oxide surfaces (e.g., TiO₂)?
- Methodology :
- ATR-FTIR : Monitor sulfonate-TiO₂ binding via shifts in S=O stretches (1250–1300 cm⁻¹) .
- Zeta Potential Measurements : Track surface charge changes (pH 3–10) to identify adsorption thresholds .
Q. How does the compound behave under electrochemical reduction, and what intermediates form during azo bond cleavage?
- Methodology :
- Cyclic Voltammetry : Scan in buffered solutions (e.g., pH 7 PBS) to identify reduction peaks (E ~ -0.5 V vs. Ag/AgCl). Use controlled-potential electrolysis to isolate intermediates (e.g., hydrazines) .
- In Situ Raman Spectroscopy : Detect transient species (e.g., nitroso intermediates) during reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
